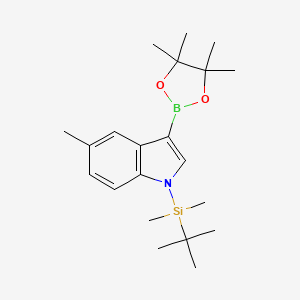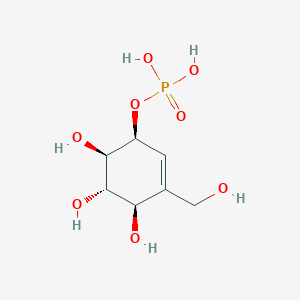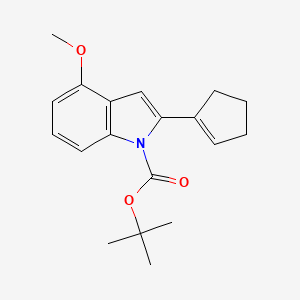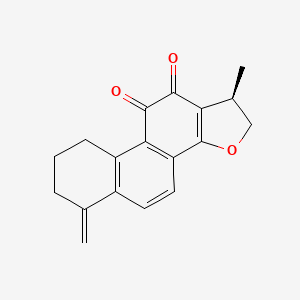
(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate
説明
(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate, also known as TEPP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Biodegradation and Environmental Fate
Research on related compounds like ethyl tert-butyl ether (ETBE) has shown that microorganisms in soil and groundwater can aerobically degrade ETBE, a gasoline ether oxygenate, using it as a carbon and energy source. This process involves hydroxylation and the formation of intermediates such as acetaldehyde, tert-butyl acetate, and tert-butyl alcohol. Genes facilitating the transformation of ETBE have been identified, although the specific activity and specificity towards ETBE remain poorly characterized. This indicates a potential avenue for bioremediation in contaminated environments (Thornton et al., 2020).
Applications in Synthesis of N-heterocycles
Tert-butanesulfinamide is extensively utilized as a chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Its application in the synthesis of N-heterocycles via sulfinimines has been highlighted, providing access to structurally diverse compounds like piperidines and pyrrolidines, which are crucial in the development of natural products and therapeutically relevant compounds (Philip et al., 2020).
Microbial Degradation of Related Ethers
Methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds related to "(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate," are subject to microbial degradation in the subsurface, highlighting the biodegradation pathways and the role of specific microorganisms in this process. This knowledge contributes to the understanding of bioremediation strategies for ether-contaminated environments (Schmidt et al., 2004).
Synthetic Phenolic Antioxidants
Research on synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol (BHT), has been conducted to understand their environmental occurrence, human exposure, and toxicity. These studies contribute to the broader context of chemical safety and environmental health, providing insights into the potential effects of related compounds (Liu & Mabury, 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a structural component of "(R)-tert-Butyl 1-(2-ethylbutanoyl)pyrrolidin-3-ylcarbamate," has been extensively studied for its utility in medicinal chemistry. Pyrrolidine and its derivatives are recognized for their ability to explore pharmacophore space effectively due to sp^3-hybridization, contributing significantly to the development of biologically active compounds (Li Petri et al., 2021).
特性
IUPAC Name |
tert-butyl N-[(3R)-1-(2-ethylbutanoyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-6-11(7-2)13(18)17-9-8-12(10-17)16-14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,19)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJCHPYRQZORKN-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124642 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286208-75-0 | |
| Record name | Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3R)-1-(2-ethyl-1-oxobutyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



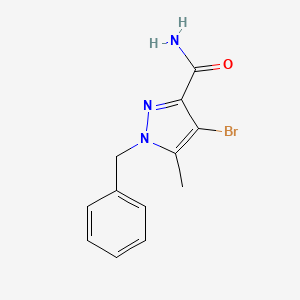

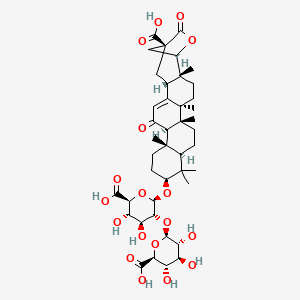
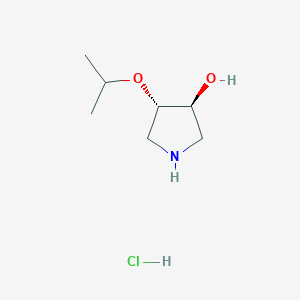
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3027279.png)
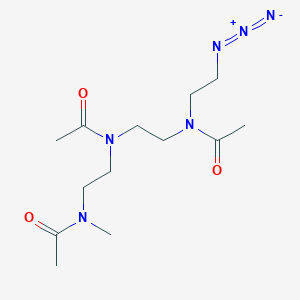
![(1R,2S)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3027282.png)
![Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one hydrochloride](/img/structure/B3027283.png)
